molecular formula C38H33NO5S B12809502 Fmoc-D-Cys(4-methoxytrityl)-OH

Fmoc-D-Cys(4-methoxytrityl)-OH

Cat. No.: B12809502
M. Wt: 615.7 g/mol
InChI Key: LOBUWFUSGOYXQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Cys(4-methoxytrityl)-OH is a derivative of cysteine, an amino acid, which is modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group and protected with a 4-methoxytrityl group. This compound is primarily used in peptide synthesis, where protecting groups are essential to prevent unwanted reactions during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Cys(4-methoxytrityl)-OH involves the protection of the thiol group of cysteine with the 4-methoxytrityl group and the amino group with the Fmoc group. The typical synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Cys(4-methoxytrityl)-OH undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fmoc-D-Cys(4-methoxytrityl)-OH is widely used in scientific research, particularly in:

    Peptide synthesis: As a building block for synthesizing peptides with specific sequences.

    Protein engineering: For the modification and synthesis of proteins.

    Drug development: In the design and synthesis of peptide-based drugs.

    Bioconjugation: For attaching peptides to other molecules or surfaces

Mechanism of Action

The mechanism of action of Fmoc-D-Cys(4-methoxytrityl)-OH involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted reactions during the synthesis process, ensuring that the desired peptide bonds are formed. The Fmoc group is removed under basic conditions, while the 4-methoxytrityl group is removed under acidic conditions, allowing for selective deprotection and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific protecting groups, which offer selective deprotection under different conditions. This allows for greater control during peptide synthesis compared to other similar compounds .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H33NO5S/c1-43-29-22-20-28(21-23-29)38(26-12-4-2-5-13-26,27-14-6-3-7-15-27)45-25-35(36(40)41)39-37(42)44-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBUWFUSGOYXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H33NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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